

Application Note: Beckmann Rearrangement Strategies for Morpholine & Homomorpholine Scaffolds

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Compound of Interest

Compound Name: *Morpholin-3-one oxime*

Cat. No.: *B13334611*

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Part 1: Executive Summary & Strategic Utility

The Beckmann rearrangement is a cornerstone methodology for converting cyclic ketones into lactams.[2] In the context of morpholine chemistry, this reaction serves two distinct, high-value purposes in pharmaceutical synthesis:

- Scaffold Construction (5

6 Expansion): Generating the Morpholin-3-one core (a privileged structure in anticoagulants like Rivaroxaban) from tetrahydrofuran-3-one oxime.[1]

- Scaffold Expansion (6

7 Expansion): Converting tetrahydropyran-4-one oxime into 1,4-Oxazepan-5-one (Homomorpholine), a critical pharmacophore in CNS-active agents (e.g., Suvorexant analogs).[1]

Key Mechanistic Insight

The success of these rearrangements relies on the anti-periplanar migration rule. The group trans (anti) to the hydroxyl of the oxime migrates to the nitrogen. In heterocyclic ketones, this regioselectivity dictates whether the heteroatom (oxygen) ends up adjacent to the amide nitrogen or separated by methylene groups.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of Morpholin-3-one (Rivaroxaban Core)

Target: Morpholin-3-one (CAS: 109-11-5) Substrate: Tetrahydrofuran-3-one oxime Reaction Type: Beckmann Rearrangement (Ring Expansion)[1]

1. Rationale

Direct synthesis of morpholin-3-one often involves alkylation of amino alcohols, which can yield acyclic byproducts.[1] The Beckmann route offers a convergent approach from cyclic ethers, ensuring ring integrity.

2. Materials

- Substrate: Tetrahydrofuran-3-one (1.0 eq)
- Reagent: Hydroxylamine hydrochloride () (1.2 eq)[1]
- Catalyst: Thionyl Chloride () or Polyphosphoric Acid (PPA)[1]
- Solvent: Dichloromethane (DCM) or Toluene[1]
- Base: Sodium Acetate (for oxime formation)[1]

3. Step-by-Step Methodology

Step I: Formation of Tetrahydrofuran-3-one Oxime

- Dissolve Tetrahydrofuran-3-one (10 mmol) in Ethanol (30 mL).

- Add Hydroxylamine hydrochloride (12 mmol) and Sodium Acetate (15 mmol).
- Reflux at 80°C for 3 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).[1]
- Workup: Remove ethanol in vacuo. Resuspend residue in water (20 mL) and extract with DCM (3 x 20 mL). Dry over
and concentrate.
 - Checkpoint: Expect a viscous oil or low-melting solid.[1] Yield >90%.

Step II: Beckmann Rearrangement

- Dissolve the crude oxime (10 mmol) in anhydrous DCM (50 mL) under atmosphere.
- Cool to 0°C. Dropwise add Thionyl Chloride (, 11 mmol) or Cyanuric Chloride (catalytic, 10 mol%).
 - Note: PPA can be used for solvent-free conditions but requires heating to 100°C.[1]
- Stir at 0°C for 30 min, then allow to warm to Room Temperature (RT) for 2 hours.
- Quenching: Pour reaction mixture carefully into saturated solution (ice-cold).
- Extraction: Extract with DCM (3 x 30 mL). The product is water-soluble; salting out the aqueous layer with NaCl is recommended.[1]
- Purification: Recrystallize from Isopropanol/Ethyl Acetate.

Data Specification:

Parameter	Value
Yield	65-75%
Melting Point	104-106°C

| ¹H NMR (CDCl₃) |

4.18 (s, 2H), 3.85 (t, 2H), 3.45 (t, 2H), 6.8 (br s, NH) [\[\[1\]](#)

Protocol B: Synthesis of 1,4-Oxazepan-5-one (Homomorpholine)

Target: 1,4-Oxazepan-5-one (CAS: 5469-69-2) Substrate: Tetrahydropyran-4-one oxime

Reaction Type: Beckmann Rearrangement (Ring Expansion)[\[1\]](#)

1. Rationale

This protocol expands the 6-membered ether ring to a 7-membered lactam.[\[1\]](#) This scaffold is essential for introducing conformational flexibility in drug candidates targeting GPCRs.[\[1\]](#)

2. Step-by-Step Methodology

Step I: Oximation

- Follow the same procedure as Protocol A, using Tetrahydro-4H-pyran-4-one as the starting material.[\[1\]](#)[\[3\]](#)
- Checkpoint: The oxime is a white crystalline solid (MP: 88-90°C).[\[1\]](#)

Step II: Rearrangement (Eaton's Reagent Method)

- Why Eaton's Reagent? It avoids the violent exotherms of PPA and the corrosivity of POCl3, providing a cleaner profile for 7-membered rings.
- Place Tetrahydropyran-4-one oxime (5 mmol) in a round-bottom flask.
- Add Eaton's Reagent (7.7 wt%

in Methanesulfonic acid) (5 mL).[1]

- Heat to 60°C for 4 hours.
- Quenching: Pour onto crushed ice (50 g). Neutralize with solid until pH 8.[1]
- Extraction: Extract continuously with Chloroform () for 6 hours (Soxhlet extraction is preferred due to high water solubility).
- Purification: Flash chromatography (5% MeOH in DCM).

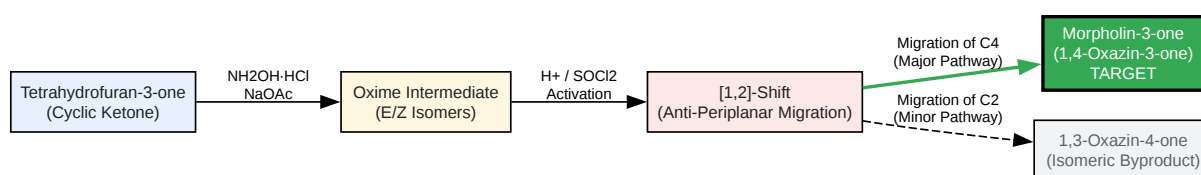
Data Specification:

Parameter	Value
Yield	80-85%
Appearance	White hygroscopic solid

| IR Spectrum | 1660 cm^{-1} (Amide C=O), 3200 cm^{-1} (NH) |[1]

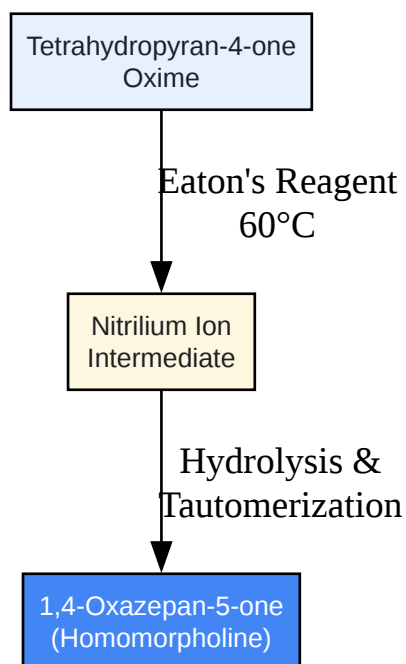
Part 3: Mechanism & Pathway Visualization[1]

The following diagrams illustrate the competing migration pathways and the specific formation of the Morpholin-3-one scaffold.



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Caption: Divergent pathways in the Beckmann rearrangement of Tetrahydrofuran-3-one. The migration of C4 is electronically favored, yielding the desired Morpholin-3-one scaffold.[1]



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Caption: Ring expansion of Tetrahydropyran-4-one oxime to the 7-membered Homomorpholine lactam.[1]

Part 4: Troubleshooting & Critical Control Points

Issue	Probable Cause	Corrective Action
Low Yield	High water solubility of lactam product.[1]	Use continuous extraction (Soxhlet) with or salting-out procedures.[1]
Exotherm/Runaway	Rapid addition of or PPA.	Maintain temperature <5°C during addition; dilute acid catalyst.
Incomplete Reaction	Moisture in solvent (hydrolysis of activating agent).[1]	Use anhydrous DCM; dry oxime thoroughly before rearrangement.[1]
Wrong Isomer	isomerization of oxime.	Use Lewis acids () which can equilibrate oxime isomers prior to rearrangement.[1]

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